Lipophilicity (XlogP) Offsets Solubility and Permeability Balance Relative to Methyl and Hydroxyethyl Analogs
The XlogP of 4-ethylpiperazin-1-ol is calculated as 0, placing it at the boundary of hydrophilicity/lipophilicity . This is a full log unit higher than the methyl analog 4-methylpiperazin-1-ol (XlogP = -0.9) [1] and 1.1 log units higher than the side-chain hydroxyl isomer 1-(2-hydroxyethyl)piperazine (XlogP = -1.1) [2]. However, it matches 1-ethylpiperazine (XlogP = 0) [3]. In drug discovery, an XlogP near 0 is often considered optimal for balancing aqueous solubility and passive membrane permeability, whereas strongly negative XlogP values may limit permeability [4].
| Evidence Dimension | Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 4-Methylpiperazin-1-ol (XlogP = -0.9), 1-(2-Hydroxyethyl)piperazine (XlogP = -1.1), 1-Ethylpiperazine (XlogP = 0) |
| Quantified Difference | ΔXlogP = +0.9 vs. methyl analog; ΔXlogP = +1.1 vs. side-chain hydroxyl isomer; ΔXlogP = 0 vs. 1-ethylpiperazine |
| Conditions | Computed XlogP values from Chem960 database, consistent methodology across compounds |
Why This Matters
For compound library procurement, an XlogP of 0 indicates balanced hydrophilicity/lipophilicity, potentially offering superior permeability compared to more hydrophilic analogs while retaining acceptable solubility, a key triaging criterion for lead-like fragment collections.
- [1] Chem960. 4-Methylpiperazin-1-ol CAS 69395-51-3. Computed XlogP. View Source
- [2] Chem960. 1-(2-Hydroxyethyl)piperazine CAS 103-76-4. Computed XlogP. View Source
- [3] Chem960. 1-Ethylpiperazine CAS 5308-25-8. Computed XlogP. View Source
- [4] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
